molecular formula C15H21NO4 B13973653 Diethyl 2-(benzyl(methyl)amino)propanedioate

Diethyl 2-(benzyl(methyl)amino)propanedioate

Cat. No.: B13973653
M. Wt: 279.33 g/mol
InChI Key: LWBMGARUGFGZOR-UHFFFAOYSA-N
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Description

Diethyl 2-(benzyl(methyl)amino)propanedioate is an organic compound with the molecular formula C15H21NO4. It is a derivative of malonic acid and is known for its applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a benzyl group, a methyl group, and a diethyl ester of propanedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(benzyl(methyl)amino)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with benzyl chloride and methylamine in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with benzyl chloride and methylamine to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzyl(methyl)amino)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(benzyl(methyl)amino)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of diethyl 2-(benzyl(methyl)amino)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form enolate ions, which can participate in nucleophilic substitution reactions. These reactions enable the compound to modify other molecules and exert its effects in various chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

diethyl 2-[benzyl(methyl)amino]propanedioate

InChI

InChI=1S/C15H21NO4/c1-4-19-14(17)13(15(18)20-5-2)16(3)11-12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3

InChI Key

LWBMGARUGFGZOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C)CC1=CC=CC=C1

Origin of Product

United States

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